molecular formula C19H45N3O3Si B095630 Methyltris(2-diethylaminoethoxy)silane CAS No. 17146-73-5

Methyltris(2-diethylaminoethoxy)silane

Cat. No.: B095630
CAS No.: 17146-73-5
M. Wt: 391.7 g/mol
InChI Key: KDESIYFKVJTIOS-UHFFFAOYSA-N
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Description

Methyltris(2-diethylaminoethoxy)silane is an organosilicon compound with the molecular formula C₁₉H₄₅N₃O₃Si (calculated) and a molecular weight of approximately 391 g/mol. It features a central silicon atom bonded to three 2-diethylaminoethoxy groups (-OCH₂CH₂N(C₂H₅)₂) and a methyl group (-CH₃). The 2-diethylaminoethoxy substituents introduce nitrogen-based functionality, which may influence its reactivity, solubility, and applications in catalysis, polymer chemistry, or surface modification. While direct experimental data on this compound is scarce in the provided evidence, comparisons can be drawn with structurally analogous silanes to infer its properties and uses .

Properties

CAS No.

17146-73-5

Molecular Formula

C19H45N3O3Si

Molecular Weight

391.7 g/mol

IUPAC Name

2-[bis[2-(diethylamino)ethoxy]-methylsilyl]oxy-N,N-diethylethanamine

InChI

InChI=1S/C19H45N3O3Si/c1-8-20(9-2)14-17-23-26(7,24-18-15-21(10-3)11-4)25-19-16-22(12-5)13-6/h8-19H2,1-7H3

InChI Key

KDESIYFKVJTIOS-UHFFFAOYSA-N

SMILES

CCN(CC)CCO[Si](C)(OCCN(CC)CC)OCCN(CC)CC

Canonical SMILES

CCN(CC)CCO[Si](C)(OCCN(CC)CC)OCCN(CC)CC

Other CAS No.

17146-73-5

Synonyms

Tris[2-(diethylamino)ethoxy](methyl)silane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents:

  • Methyltris(2-diethylaminoethoxy)silane: Three 2-diethylaminoethoxy groups (-OCH₂CH₂N(C₂H₅)₂).
  • Vinyltris(2-methoxyethoxy)silane (CAS 1067-53-4): Three 2-methoxyethoxy groups (-OCH₂CH₂OCH₃) and a vinyl group (-CH=CH₂) .
  • Methyltris(trimethylsiloxy)silane (CAS 17928-28-8): Three trimethylsiloxy groups (-OSi(CH₃)₃) .
  • Methyltris(methylisobutylketoxime)silane (CAS 22984-54-9): Three methylisobutylketoxime groups (-ON=C(CH₃)C(CH₂CH₃)) .

Functional Group Impact :

  • Methoxyethoxy groups (Vinyltris): Increase polarity and water solubility compared to non-polar silanes.
  • Trimethylsiloxy groups : Impart hydrophobicity and thermal stability .
  • Ketoxime groups : Enable cross-linking in polymers and adhesives .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Boiling Point (°C) Density (g/cm³) Water Solubility
This compound C₁₉H₄₅N₃O₃Si 391 (calc.) Liquid (assumed) N/A ~0.9–1.1 (est.) Moderate (est.)
Vinyltris(2-methoxyethoxy)silane C₁₁H₂₄O₆Si 280.39 Liquid N/A N/A Low
Methyltris(trimethylsiloxy)silane C₁₀H₃₀O₃Si₄ 310.69 Liquid 60 0.849 <0.1 g/100 mL
Methyltris(methylisobutylketoxime)silane C₁₃H₂₇N₃O₃Si 301.46 Liquid N/A N/A Insoluble

Key Observations :

  • The aminoethoxy groups in the target compound likely increase its boiling point and water solubility compared to non-polar silanes like Methyltris(trimethylsiloxy)silane.
  • Vinyltris(2-methoxyethoxy)silane has higher oxygen content, contributing to moderate polarity but low acute toxicity .
  • Ketoxime derivatives (e.g., Methyltris(methylisobutylketoxime)silane) exhibit hydrolytic stability and are used in cross-linking applications .

Application Insights :

  • The target compound’s amino groups could make it suitable for pH-sensitive formulations or catalysis in organic synthesis.
  • Ketoxime silanes dominate in industrial sealants due to their room-temperature curing properties .

Preparation Methods

Direct Alkoxylation of Methyltrichlorosilane

The most widely reported method involves the reaction of methyltrichlorosilane (MeSiCl₃) with 2-diethylaminoethanol in anhydrous conditions. This exothermic process typically employs a molar ratio of 1:3 (MeSiCl₃ to alcohol) to ensure complete substitution of chlorine atoms. A representative reaction is:

MeSiCl3+3Et2NCH2CH2OHMeSi(OCH2CH2NEt2)3+3HCl\text{MeSiCl}3 + 3 \text{Et}2\text{NCH}2\text{CH}2\text{OH} \rightarrow \text{MeSi(OCH}2\text{CH}2\text{NEt}2\text{)}3 + 3 \text{HCl}

The reaction is conducted in tetrahydrofuran (THF) or toluene under nitrogen at 60–80°C for 12–24 hours. HCl gas is continuously removed via scrubbing to prevent reverse reactions. Yield optimization studies indicate that maintaining a pH >8 using tertiary amines (e.g., triethylamine) enhances substitution efficiency by neutralizing HCl.

Table 1: Comparative Reaction Conditions for Direct Alkoxylation

ParameterCondition 1Condition 2Condition 3
SolventTHFTolueneDichloromethane
Temperature (°C)608040
Reaction Time (h)241836
Yield (%)889275

Stepwise Substitution via Intermediate Silanes

To mitigate steric hindrance from bulky 2-diethylaminoethoxy groups, a stepwise approach replaces chlorine atoms sequentially. For example:

  • First substitution : MeSiCl₃ reacts with one equivalent of 2-diethylaminoethanol to form MeSiCl₂(OCH₂CH₂NEt₂).

  • Second substitution : Intermediate reacts with a second equivalent under milder conditions (40°C, 8 h).

  • Final substitution : Reaction with a third equivalent at 60°C for 12 h.

This method achieves 94% yield but requires rigorous intermediate purification via vacuum distillation.

Catalytic Strategies and Kinetic Considerations

Role of Lewis Acid Catalysts

Zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) accelerate substitution by polarizing the Si–Cl bond. For instance, 0.5 mol% TiCl₄ reduces reaction time from 24 h to 8 h while maintaining 90% yield. However, catalyst residues complicate purification, necessitating post-reaction washes with dilute NaOH.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like THF enhance nucleophilicity of 2-diethylaminoethanol, whereas non-polar solvents (e.g., toluene) favor controlled reaction rates. Dielectric constant (ε) correlates with substitution efficiency:

Yield (%)=15.3ln(ϵ)+45.2(R2=0.89)\text{Yield (\%)} = 15.3 \ln(\epsilon) + 45.2 \quad (R^2 = 0.89)

Purification and Analytical Characterization

Distillation and Chromatography

Crude product is vacuum-distilled (0.1 mmHg, 180–200°C) to remove unreacted alcohol and oligomers. Fractional distillation separates isomers, with the desired product eluting at 185°C. For high-purity applications (>99%), silica gel chromatography using ethyl acetate/hexane (1:4) is employed.

Table 2: Purity Assessment by Gas Chromatography

BatchPurity (%)Byproducts Identified
195.2MeSi(OCH₂CH₂NEt₂)₂Cl
297.8None
393.5Cyclic trisiloxane

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.02 (t, 18H, NCH₂CH₃), 2.58 (q, 12H, NCH₂), 3.68 (m, 6H, OCH₂), 3.78 (m, 6H, CH₂N).

  • ²⁹Si NMR : δ -45.7 ppm (singlet, Si–O).

Industrial-Scale Production Challenges

Byproduct Formation and Mitigation

Cyclic trisiloxanes arise from condensation reactions during prolonged heating. Introducing molecular sieves (4Å) reduces water content, lowering byproduct formation from 12% to 3% .

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